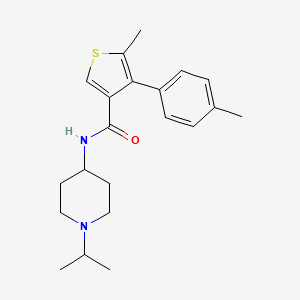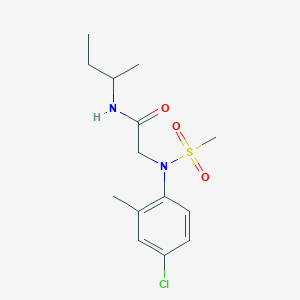
(5-chloro-2-nitrophenyl)(diphenylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-chloro-2-nitrophenyl)(diphenylmethyl)amine, also known as SNAPA, is a chemical compound that has been extensively studied in scientific research. It is a member of the diphenylmethylamine family and has been shown to have potential applications in various fields, including medicinal chemistry and materials science. In
Mechanism of Action
The mechanism of action of (5-chloro-2-nitrophenyl)(diphenylmethyl)amine involves the inhibition of enzymes through the formation of a covalent bond between the compound and the enzyme active site. This results in the disruption of the enzyme function, leading to the accumulation of acetylcholine and other neurotransmitters in the synaptic cleft. This can lead to increased neurotransmission and improved cognitive function in the case of acetylcholinesterase inhibition.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific enzyme that is inhibited. In the case of acetylcholinesterase inhibition, this compound has been shown to improve cognitive function by increasing neurotransmission. However, prolonged inhibition of acetylcholinesterase can lead to adverse effects such as muscle weakness and respiratory failure.
Advantages and Limitations for Lab Experiments
(5-chloro-2-nitrophenyl)(diphenylmethyl)amine has several advantages for lab experiments, including its ease of synthesis and its potential applications in medicinal chemistry and materials science. However, the compound is highly reactive and can form covalent bonds with other molecules, which can complicate its use in certain experiments. Additionally, the inhibitory effects of this compound can be difficult to control, which can lead to unintended consequences.
Future Directions
There are several future directions for research on (5-chloro-2-nitrophenyl)(diphenylmethyl)amine. In the field of medicinal chemistry, further studies are needed to determine the efficacy and safety of this compound as a potential treatment for neurological disorders. Additionally, studies are needed to explore the potential applications of this compound in other fields, such as cancer research and drug delivery.
In the field of materials science, future research could focus on the development of novel materials using this compound as a building block. Additionally, the fluorescent properties of this compound could be further explored for the development of fluorescent probes and sensors.
Overall, this compound is a highly versatile compound with potential applications in various fields of scientific research. Further studies are needed to fully explore its potential and to determine its efficacy and safety in different applications.
Synthesis Methods
The synthesis of (5-chloro-2-nitrophenyl)(diphenylmethyl)amine involves the reaction of 5-chloro-2-nitroaniline with diphenylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is isolated through filtration and recrystallization. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature and the amount of reactants used.
Scientific Research Applications
(5-chloro-2-nitrophenyl)(diphenylmethyl)amine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have inhibitory effects on various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of the neurotransmitter acetylcholine. This makes this compound a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
This compound has also been studied for its potential applications in materials science. It has been shown to have fluorescent properties, which makes it a potential candidate for the development of fluorescent probes and sensors. Additionally, this compound has been used as a building block for the synthesis of novel materials, such as dendrimers and polymers.
properties
IUPAC Name |
N-benzhydryl-5-chloro-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-16-11-12-18(22(23)24)17(13-16)21-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJKGGUECXYSBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-fluorobenzyl)methyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B4885408.png)
![(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid](/img/structure/B4885415.png)


![5-acetyl-4-(4-ethylphenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4885440.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4885441.png)
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,4-diazepan-5-one](/img/structure/B4885449.png)
![5-[(1-adamantylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4885454.png)
![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]benzamide](/img/structure/B4885458.png)
![5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4885467.png)
![3-[methyl(phenyl)amino]-2-phenyl-4(3H)-quinazolinone](/img/structure/B4885477.png)
![N-isobutyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4885480.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine](/img/structure/B4885488.png)